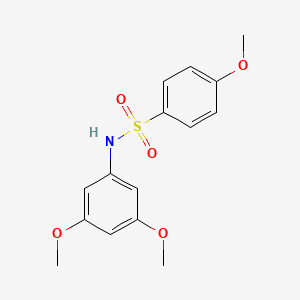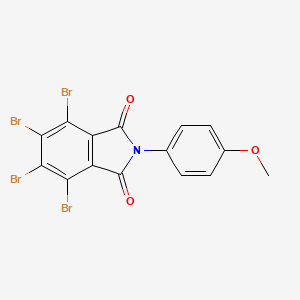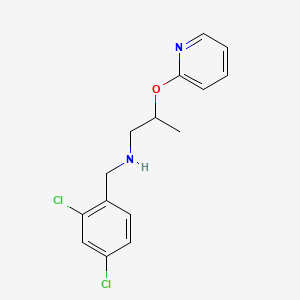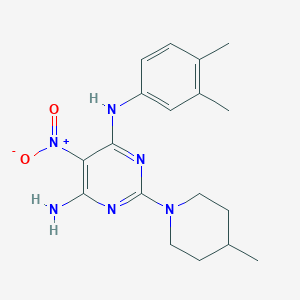![molecular formula C12H16N4 B12486731 N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12486731.png)
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a phenyl group and a methyl group.
Métodos De Preparación
The synthesis of N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine typically involves the following steps:
Cycloaddition Reaction: The formation of the triazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.
Substitution Reaction: The triazole ring is then functionalized with a phenyl group and a methyl group through substitution reactions.
Alkylation: The final step involves the alkylation of the triazole ring with ethanamine to form the desired compound.
Análisis De Reacciones Químicas
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes such as xanthine oxidase, which is involved in the treatment of gout and hyperuricemia.
Biological Research: It is used in the development of neuroprotective and anti-neuroinflammatory agents.
Materials Science: The triazole derivatives are employed in the synthesis of polymers and materials with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as xanthine oxidase by binding to the active site and preventing the enzyme’s normal function.
Neuroprotection: It exerts neuroprotective effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α).
Molecular Docking: Molecular docking studies have shown that the compound has favorable interactions with active residues of target proteins, enhancing its binding affinity and efficacy.
Comparación Con Compuestos Similares
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine can be compared with other similar compounds such as:
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound is also a triazole derivative with similar biological activities but differs in its functional groups and specific applications.
1,2,3-triazole-pyrimidine hybrids: These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties, similar to this compound.
4-azido-1,2,3-triazoles: These compounds are used as building blocks in organic synthesis and have different reactivity and applications compared to the target compound.
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N-[(2-methyl-5-phenyltriazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H16N4/c1-3-13-9-11-12(15-16(2)14-11)10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3 |
Clave InChI |
WNOGBSSRKHLFPG-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=NN(N=C1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Heptyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B12486656.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12486666.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-benzyl-6-hydroxypyrimidin-4(3H)-one](/img/structure/B12486669.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(1-methoxypropan-2-yl)benzamide](/img/structure/B12486673.png)
![2-[(4-Chlorophenyl)methyl]-3-[(2-iodophenyl)carbamoyl]propanoic acid](/img/structure/B12486674.png)

![N-(7-Benzoyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-isobutyramide](/img/structure/B12486687.png)

![7-Amino-5-(2,4-dichlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486702.png)
![ethyl 4-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoate](/img/structure/B12486711.png)
![Ethyl 4-methyl-2-({2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12486725.png)


